molecular formula C21H21FN4O4S B6485209 N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide CAS No. 922462-77-9

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide

Cat. No. B6485209
CAS RN: 922462-77-9
M. Wt: 444.5 g/mol
InChI Key: MPXSVESTVCDFOU-UHFFFAOYSA-N
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Description

The compound is a derivative of oxadiazole, a heterocyclic compound. Oxadiazole derivatives are known for their broad range of chemical and biological properties . They are an important class of heterocyclic compounds, with a five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds .


Molecular Structure Analysis

The molecular structure of oxadiazole derivatives, including this compound, is characterized by a five-membered ring that contains two carbons, one oxygen atom, and two nitrogen atoms . The presence of these atoms and the arrangement of the bonds contribute to the unique properties of these compounds.

Scientific Research Applications

Future Directions

Oxadiazole derivatives, including this compound, have a broad range of chemical and biological properties, making them a promising area for future research . They have potential applications in the development of new drugs, particularly due to their reported antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activities .

properties

IUPAC Name

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O4S/c1-14-2-8-18(9-3-14)31(28,29)26-12-10-15(11-13-26)19(27)23-21-25-24-20(30-21)16-4-6-17(22)7-5-16/h2-9,15H,10-13H2,1H3,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPXSVESTVCDFOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-4-carboxamide

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